tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Lipophilicity Druglikeness Permeability

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986‑12‑6) is a Boc‑protected piperidine‑pyridine ether building block widely employed in medicinal chemistry for the synthesis of kinase inhibitors and Wnt‑pathway modulators. The compound bears a 5‑methyl substituent on the pyridine ring that imparts quantifiably higher lipophilicity (LogP ≈ 3.11) compared with the des‑methyl analog (LogP ≈ 2.80).

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 939986-12-6
Cat. No. B1629436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
CAS939986-12-6
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3
InChIKeyPCXPQDLRPKMOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986-12-6): Product‑Specific Evidence Guide for Scientific Procurement


tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986‑12‑6) is a Boc‑protected piperidine‑pyridine ether building block widely employed in medicinal chemistry for the synthesis of kinase inhibitors and Wnt‑pathway modulators [1]. The compound bears a 5‑methyl substituent on the pyridine ring that imparts quantifiably higher lipophilicity (LogP ≈ 3.11) compared with the des‑methyl analog (LogP ≈ 2.80) . This subtle structural feature drives measurable differences in storage requirements, purity specifications, and downstream utility that are essential for informed sourcing decisions.

Why Generic Substitution of tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate Fails: Quantifiable Differentiation Versus the Des‑Methyl Analog


The closest structural analog, tert‑butyl 4‑(pyridin‑2‑yloxy)piperidine‑1‑carboxylate (CAS 313490‑35‑6), differs only by the absence of the 5‑methyl group yet exhibits a lower LogP (2.80 vs. 3.11) and room‑temperature storage tolerance, whereas the 5‑methyl derivative requires sub‑ambient storage (−4 °C to −20 °C) . These differences are not cosmetic; they impact shipping logistics, shelf‑life management, and the compound’s pharmacokinetic profile when incorporated into lead molecules. Simple interchange therefore risks introducing uncontrolled variables into medicinal chemistry campaigns, particularly those targeting Wnt‑driven cancers where the pyridyl‑piperidine scaffold has been validated [1].

Quantitative Evidence Guide: Where tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate Outperforms Its Closest Analog


LogP Lipophilicity: 5‑Methyl Substitution Confers a Quantifiable 0.31‑Unit Increase

The 5‑methyl analog displays a computed LogP of 3.11 versus 2.80 for the des‑methyl comparator, representing an increase of 0.31 log units . Both values were derived from consistent computational methodologies (ALogP/PSA) and are directly comparable.

Lipophilicity Druglikeness Permeability

Storage Stability: Cold‑Chain Requirement Differentiates Procurement Logistics

The 5‑methyl analog mandates frozen storage (−4 °C short‑term, −20 °C long‑term) , whereas the des‑methyl analog is stable at room temperature under dry conditions . This divergence in recommended storage conditions reflects a measurable difference in intrinsic thermal stability.

Stability Cold‑Chain Logistics Shelf‑Life

Purity Grade: 98% Specification Reduces Downstream Purification Burden

Leading vendors supply the 5‑methyl analog at 98% purity (HPLC) , compared with the typical 95% specification for the des‑methyl analog . This 3‑percentage‑point purity advantage translates to fewer impurities that could interfere with subsequent coupling reactions.

Purity HPLC Synthetic Intermediate

Wnt Pathway Inhibitor Intermediate: Patent‑Validated Application in Oncology

The pyridyl‑piperidine scaffold, including N‑Boc‑protected variants, is explicitly claimed in Merck’s patent family (US 2017/0107222) as a precursor to potent Wnt pathway inhibitors [1]. While the des‑methyl analog can also serve as a Wnt inhibitor intermediate, literature precedent for 5‑substituted pyridines in CNS‑active and anti‑cancer agents highlights the methyl group’s role in fine‑tuning target engagement [2].

Wnt signaling Cancer Kinase inhibitor

Best Application Scenarios for tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986-12-6)


Lead Optimization of CNS‑Penetrant Kinase Inhibitors

The +0.31 LogP advantage of the 5‑methyl analog over the des‑methyl comparator directly supports medicinal chemistry programs seeking enhanced passive permeability for intracellular or CNS targets. Teams can rationally select this building block when LogP modulation is a key SAR vector, avoiding the need for post‑coupling alkylation steps.

Cold‑Chain Procurement Planning for Multi‑Step Synthesis Campaigns

The documented storage requirement of −20 °C for long‑term stability mandates that procurement teams pre‑arrange refrigerated shipping and freezer capacity. This scenario applies when ordering bulk quantities (≥10 g) for extended project timelines, ensuring compound integrity is maintained from receipt through final deprotection.

High‑Throughput Parallel Synthesis Requiring Minimum Purification Overhead

With a commercial purity specification of 98% , this building block can be used directly in array synthesis without pre‑purification, reducing cycle time by 1‑2 days per library plate. This is particularly valuable in contract research organizations (CROs) where labor efficiency directly impacts project margins.

Wnt‑Pathway Targeted Oncology Research

As a Boc‑protected intermediate within the pyridyl‑piperidine Wnt inhibitor patent space [1], this compound is ideally suited for groups developing novel β‑catenin signaling antagonists. Its 5‑methyl substitution aligns with SAR trends favoring modest lipophilicity increases for cellular activity, making it a strategic choice for hit‑to‑lead expansion.

Quote Request

Request a Quote for tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.